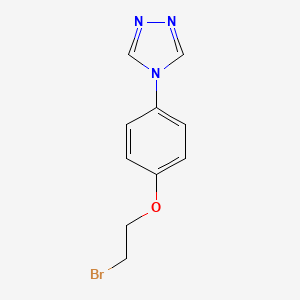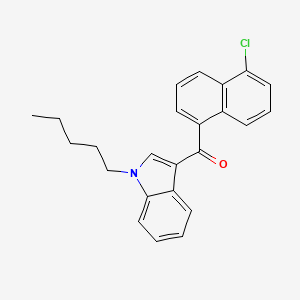
(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 5-chloronaphthyl isomer is a synthetic cannabinoid that belongs to the naphthoylindole family. It is structurally similar to other synthetic cannabinoids and is primarily used in research and forensic applications. This compound is known for its ability to act as an agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2), making it a subject of interest in studies related to cannabinoid receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 398 5-chloronaphthyl isomer typically involves the following steps:
Formation of the Naphthoyl Chloride: The process begins with the chlorination of naphthalene to form 5-chloronaphthalene. This is followed by the acylation of 5-chloronaphthalene with oxalyl chloride to produce 5-chloronaphthoyl chloride.
Indole Derivative Formation: The next step involves the reaction of 1-pentylindole with the 5-chloronaphthoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired product, JWH 398 5-chloronaphthyl isomer.
Industrial Production Methods
Industrial production of JWH 398 5-chloronaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
JWH 398 5-chloronaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloronaphthyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
JWH 398 5-chloronaphthyl isomer has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids.
Biology: The compound is employed in research to understand the interactions between synthetic cannabinoids and cannabinoid receptors.
Medicine: It serves as a reference standard in forensic toxicology to detect synthetic cannabinoid use.
Industry: The compound is used in the development of new synthetic cannabinoids for potential therapeutic applications.
Mechanism of Action
JWH 398 5-chloronaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological and pharmacological effects, such as modulation of neurotransmitter release and alteration of immune responses .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but without the chloronaphthyl group.
JWH 073: Similar to JWH 018 but with a different alkyl chain length.
AM-2201: A synthetic cannabinoid with a fluorinated naphthoyl group.
Uniqueness
JWH 398 5-chloronaphthyl isomer is unique due to the presence of the 5-chloronaphthyl group, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may result in distinct pharmacological properties compared to other synthetic cannabinoids.
Properties
IUPAC Name |
(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEHWWPFRITSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017321 |
Source


|
| Record name | JWH-398 5-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-89-0 |
Source


|
| Record name | JWH-398 5-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
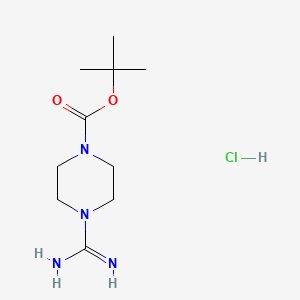
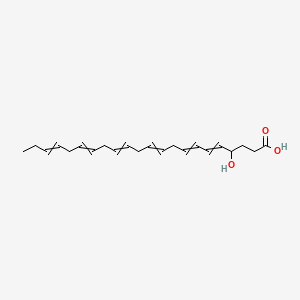
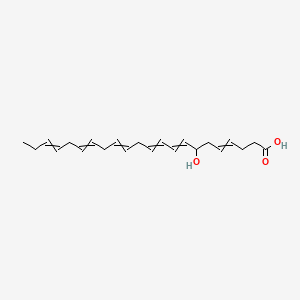
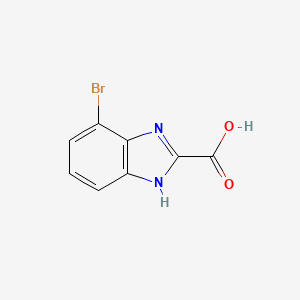
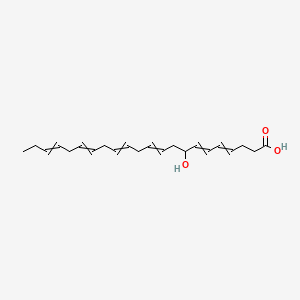


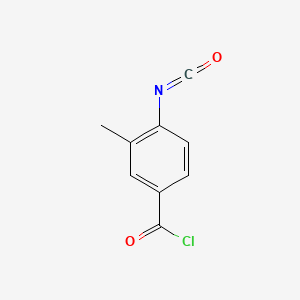
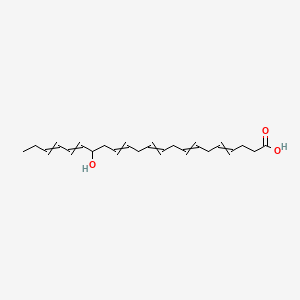
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
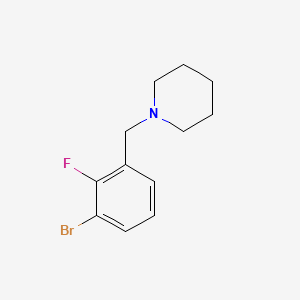
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/new.no-structure.jpg)

